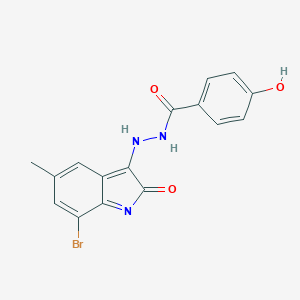
N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide, also known as BMH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMH belongs to the class of indole-hydrazide derivatives and has been found to exhibit interesting biological activities.
Aplicaciones Científicas De Investigación
N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has also been investigated for its ability to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Moreover, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide is not fully understood. However, it has been proposed that N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and proteins. For instance, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been shown to inhibit the activity of tyrosinase, which is an enzyme involved in melanin synthesis. This inhibition leads to a decrease in melanin production, making N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been found to exhibit various biochemical and physiological effects. For instance, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has also been reported to inhibit the growth of various bacterial and viral strains. Moreover, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been found to possess antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be easily determined using various spectroscopic techniques. Moreover, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been found to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide also has some limitations. For instance, its solubility in water is relatively low, which can limit its use in aqueous environments. Moreover, the exact mechanism of action of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide is not fully understood, which can make it challenging to design experiments to investigate its biological activities.
Direcciones Futuras
There are several future directions for N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide research. One potential area of research is the development of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide-based drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Moreover, further studies are needed to understand the exact mechanism of action of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide and its interaction with various cellular targets. Additionally, the synthesis of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide derivatives with improved solubility and bioavailability can lead to the development of more effective drugs. Finally, the use of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide in combination with other drugs or therapies can lead to synergistic effects, which can enhance its therapeutic potential.
Conclusion:
In conclusion, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide is relatively easy, and it has been found to exhibit a wide range of biological activities. However, further studies are needed to fully understand its mechanism of action and its potential as a drug candidate. The future directions for N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide research are diverse and can lead to the development of more effective drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide involves the reaction of 7-bromo-5-methyl-2-oxoindole-3-carboxylic acid hydrazide with 4-hydroxybenzoyl chloride in the presence of a suitable base. The resulting product is then purified and characterized using various spectroscopic techniques. The yield of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide obtained from this method is around 50-60% and the purity is found to be greater than 95%.
Propiedades
Fórmula molecular |
C16H12BrN3O3 |
|---|---|
Peso molecular |
374.19 g/mol |
Nombre IUPAC |
N//'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide |
InChI |
InChI=1S/C16H12BrN3O3/c1-8-6-11-13(12(17)7-8)18-16(23)14(11)19-20-15(22)9-2-4-10(21)5-3-9/h2-7,21H,1H3,(H,20,22)(H,18,19,23) |
Clave InChI |
MGQUXXZMWDPGNJ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC2=C(C(=O)N=C2C(=C1)Br)NNC(=O)C3=CC=C(C=C3)O |
SMILES |
CC1=CC2=C(C(=O)N=C2C(=C1)Br)NNC(=O)C3=CC=C(C=C3)O |
SMILES canónico |
CC1=CC2=C(C(=O)N=C2C(=C1)Br)NNC(=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)


![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)

![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)


